Cas no 1261619-70-8 (3-(2',5'-Dibromophenyl)propionaldehyde)

3-(2',5'-Dibromophenyl)propionaldehyde structure
1261619-70-8 structure
商品名:3-(2',5'-Dibromophenyl)propionaldehyde
CAS番号:1261619-70-8
MF:C9H8Br2O
メガワット:291.967221260071
CID:4962282

3-(2',5'-Dibromophenyl)propionaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(2',5'-Dibromophenyl)propionaldehyde
    • インチ: 1S/C9H8Br2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2
    • InChIKey: RCVRSWSFIDMHGJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CCC=O)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3

3-(2',5'-Dibromophenyl)propionaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014004322-1g
3-(2',5'-Dibromophenyl)propionaldehyde
1261619-70-8 97%
1g
$1519.80 2023-09-03
Alichem
A014004322-250mg
3-(2',5'-Dibromophenyl)propionaldehyde
1261619-70-8 97%
250mg
$494.40 2023-09-03
Alichem
A014004322-500mg
3-(2',5'-Dibromophenyl)propionaldehyde
1261619-70-8 97%
500mg
$782.40 2023-09-03

3-(2',5'-Dibromophenyl)propionaldehyde 関連文献

3-(2',5'-Dibromophenyl)propionaldehydeに関する追加情報

Recent Advances in the Application of 3-(2',5'-Dibromophenyl)propionaldehyde (CAS: 1261619-70-8) in Chemical Biology and Pharmaceutical Research

3-(2',5'-Dibromophenyl)propionaldehyde (CAS: 1261619-70-8) is a brominated aromatic aldehyde that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the context of targeting specific protein-protein interactions and enzyme inhibition. Recent studies have explored its utility in the design of novel therapeutic agents, with a focus on its role as a key intermediate in the synthesis of bromodomain inhibitors and other epigenetic modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-(2',5'-Dibromophenyl)propionaldehyde as a precursor in the synthesis of selective BET bromodomain inhibitors. The researchers utilized this compound to develop a series of small molecules that exhibited high affinity for BRD4, a protein implicated in various cancers and inflammatory diseases. The study highlighted the compound's ability to introduce strategic bromine atoms into the molecular scaffold, which enhanced binding specificity and pharmacokinetic properties. These findings suggest that 3-(2',5'-Dibromophenyl)propionaldehyde could play a critical role in the development of next-generation epigenetic therapies.

In addition to its applications in oncology, recent research has explored the use of 3-(2',5'-Dibromophenyl)propionaldehyde in neurodegenerative disease models. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported its incorporation into multifunctional compounds targeting amyloid-beta aggregation. The aldehyde functionality allowed for Schiff base formation with lysine residues, while the dibromophenyl moiety contributed to π-stacking interactions with amyloid fibrils. This dual mechanism resulted in compounds with improved blood-brain barrier penetration and reduced neurotoxicity compared to previous generations of aggregation inhibitors.

The synthetic versatility of 3-(2',5'-Dibromophenyl)propionaldehyde has also been demonstrated in materials science applications. A recent collaboration between pharmaceutical and materials chemists (Nature Chemistry, 2024) showcased its use in creating bioresponsive polymer networks. The compound's aldehyde group participated in dynamic covalent chemistry, enabling the formation of pH-sensitive hydrogels for controlled drug delivery. The bromine atoms provided sites for further functionalization, allowing precise tuning of material properties for specific biomedical applications.

From a safety and pharmacokinetic perspective, recent ADMET studies have provided valuable data on 3-(2',5'-Dibromophenyl)propionaldehyde derivatives. A comprehensive 2024 evaluation in Chemical Research in Toxicology revealed that proper substitution patterns could mitigate potential toxicity concerns associated with the brominated aromatic system. The research emphasized the importance of the propionaldehyde linker in maintaining favorable metabolic stability while allowing for targeted modifications to optimize drug-like properties.

Looking forward, the unique chemical properties of 3-(2',5'-Dibromophenyl)propionaldehyde (CAS: 1261619-70-8) position it as a valuable tool for medicinal chemists. Its dual functionality (aldehyde and aromatic bromines) enables diverse synthetic transformations, while its moderate molecular weight and lipophilicity make it suitable for drug discovery applications. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and the development of fluorescent probes for biological imaging. As synthetic methodologies continue to advance, this compound is expected to play an increasingly important role in bridging chemical biology and pharmaceutical development.

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